
2,2'-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) is a chemical compound characterized by its unique structure, which includes two dioxolane rings connected by a propane-1,3-diyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) typically involves the reaction of 1,3-diaminopropane with substituted salicylaldehyde in dry methanol under reflux conditions. The reaction yields the desired compound as a yellow solid with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dioxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) involves its interaction with specific molecular targets and pathways. The compound’s dioxolane rings and propane-1,3-diyl linker allow it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Similar structure but with phenyl groups instead of methyl groups.
(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol): Contains diphenylmethanol groups.
2,2-Bis(bromomethyl)propane-1,3-diol: Similar propane-1,3-diyl linker but with bromomethyl groups.
Uniqueness
2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) is unique due to its specific combination of dioxolane rings and propane-1,3-diyl linker, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
90139-80-3 |
|---|---|
分子式 |
C13H24O4 |
分子量 |
244.33 g/mol |
IUPAC名 |
2-[3-(4,5-dimethyl-1,3-dioxolan-2-yl)propyl]-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C13H24O4/c1-8-9(2)15-12(14-8)6-5-7-13-16-10(3)11(4)17-13/h8-13H,5-7H2,1-4H3 |
InChIキー |
LPLJMNSQZXLLQC-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC(O1)CCCC2OC(C(O2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


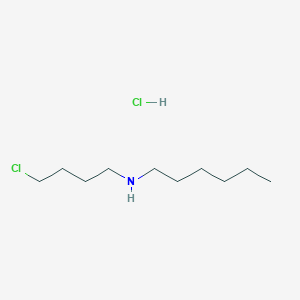
![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)
![4-(Ethoxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B14383757.png)
![3-phenyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14383774.png)

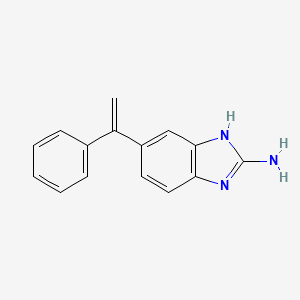
![4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14383784.png)
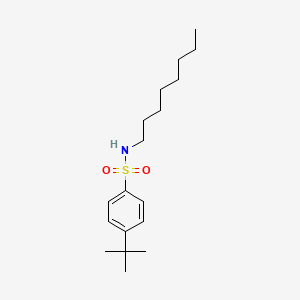
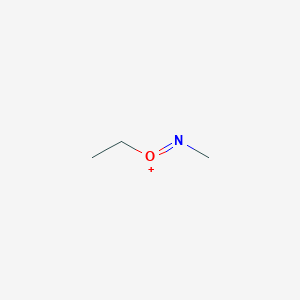
![4-{[4-(2-Methoxyethyl)phenoxy]methyl}-1,3,2lambda~4~-dioxathiolan-2-one](/img/structure/B14383807.png)
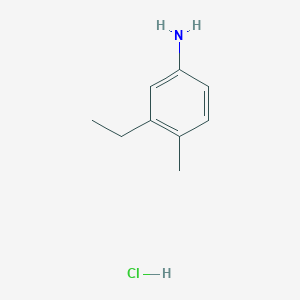
![2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine](/img/structure/B14383819.png)
![8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14383821.png)
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)
